alpha-Methyl-L-valine hydrochloride
Description
Significance of Non-Proteinogenic Alpha-Methylated Amino Acids in Contemporary Chemical Biology
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.org These can be naturally occurring in organisms like bacteria and fungi or synthesized in the laboratory. nih.govacs.org NPAAs are crucial tools for developing peptide-based drug candidates, as their incorporation can fundamentally alter the properties of peptides. nih.gov
Among the vast array of NPAAs, alpha-methylated amino acids are of particular interest. In these molecules, the hydrogen atom on the α-carbon is replaced by a methyl group. wikipedia.orgenamine.net This seemingly minor alteration has profound consequences for the molecule's conformational properties and biological stability.
Key contributions of alpha-methylated amino acids to chemical biology include:
Conformational Restriction: The additional methyl group at the α-carbon introduces steric bulk near the peptide backbone. nih.gov This steric hindrance significantly restricts the possible conformations the amino acid residue can adopt, which in turn influences the secondary structure of the entire peptide. nih.govresearchgate.net
Stabilization of Helical Structures: Alpha-methylated amino acids are recognized as potent inducers of helical structures (such as α-helices and 3₁₀-helices) in peptides. nih.govnih.gov This is because the structural modification limits the conformational freedom of the peptide bonds, promoting the formation of hydrogen bonds that are characteristic of helical folds. nih.gov For example, Cα-methyl-L-valine has been shown to have a strong preference for inducing a right-handed α-helical structure in peptides. nih.gov
Enhanced Proteolytic Stability: A major challenge in developing peptide-based therapeutics is their rapid degradation by proteases in the body. The presence of an α-methyl group can prevent proteolysis by either obscuring the enzyme's recognition site or by stabilizing the peptide's backbone conformation. nih.govnih.gov This increased resistance to enzymatic degradation enhances the peptide's half-life and potential therapeutic efficacy. enamine.net
Improved Bioavailability: Modifications like α-methylation can increase the lipophilicity of a peptide, which can lead to enhanced membrane permeability and oral bioavailability. nih.govnih.gov
The ability to fine-tune peptide structure and function makes alpha-methylated amino acids invaluable in drug design and the creation of novel biomaterials. enamine.net They are used to create peptidomimetics—molecules that mimic the structure of natural peptides to interact with biological targets but have improved pharmacological properties. researchgate.net
| Property | Description | Significance in Research |
|---|---|---|
| Conformational Constraint | The α-methyl group restricts the rotational freedom around the peptide backbone, limiting the Ramachandran (φ/ψ) dihedral angles. nih.gov | Allows for the design of peptides with predictable and stable secondary structures. nih.gov |
| Helix Induction | Promotes the formation of α-helical and 3₁₀-helical structures within synthetic peptides. nih.govnih.gov | Useful in creating stable, folded peptide scaffolds for various applications, including drug development. nih.gov |
| Proteolytic Resistance | The bulky methyl group hinders the approach of proteases, preventing cleavage of the peptide bond. nih.govnih.gov | Increases the in vivo half-life of peptide-based drugs. enamine.net |
Historical Context and Evolution of Research on alpha-Methyl-L-valine and its Derivatives
The exploration of amino acids began with the isolation of the first proteinogenic amino acids in the 19th century. However, the systematic investigation and synthesis of non-proteinogenic and modified amino acids is a more recent endeavor, largely driven by the needs of peptide chemistry and pharmacology in the 20th century. wiley-vch.de The synthesis of α-amino acid derivatives has become a rapidly developing field due to their wide-ranging applications in medicine and the chemical industry. acs.orggoogle.com
The synthesis of α-methylated amino acids, in particular, has garnered significant attention over the past few decades. researchgate.net Early methods focused on developing stereospecific synthetic routes to produce these compounds in an enantiomerically pure form, which is crucial for their biological applications. nih.gov Techniques such as the methylation of chiral glycine (B1666218) equivalents, like imidazolidinones, were developed to achieve this. researchgate.net
Research into the conformational effects of α-methylation began to flourish as these compounds became more accessible. Studies from the 1990s used techniques like X-ray diffraction and NMR spectroscopy to reveal that peptides rich in α-methylated amino acids, including α-methyl-valine, preferentially adopt helical structures. nih.gov These findings established α-methylated amino acids as valuable tools for controlling peptide conformation.
The evolution of this research has been marked by a shift from fundamental synthesis and conformational analysis to more applied uses in drug design and biotechnology. enamine.netchemimpex.com For instance, the incorporation of α-methylated amino acids into apolipoprotein A-I mimetic peptides has been shown to improve their helicity and potential for cholesterol efflux. nih.gov More recently, research has focused on comparing the properties of different α-methylated amino acids. A 2021 study highlighted Cα-methyl-L-valine as a superior choice over the achiral α-aminoisobutyric acid (Aib) for designing right-handed α-helical scaffolds, due to its strong bias for a specific screw sense. nih.gov This demonstrates a maturing field where researchers can now select specific modified amino acids to achieve precise structural and functional outcomes.
Positioning alpha-Methyl-L-valine Hydrochloride within the Scope of Modified Amino Acid Research
This compound occupies a specific and important niche within the broader field of modified amino acid research. It is valued as a building block for creating peptides and peptidomimetics with enhanced stability and defined three-dimensional structures. chemimpex.com Its utility stems directly from the foundational properties of α-methylation: inducing conformational constraints and promoting helical structures. nih.govnih.gov
Within the family of α-methylated amino acids, alpha-Methyl-L-valine is distinguished by its chiral nature and its bulky, branched side chain, which it inherits from its parent amino acid, L-valine. umaryland.edu This combination of features makes it particularly effective at influencing peptide structure. Unlike the simpler, achiral α-aminoisobutyric acid (Aib), which can support both right- and left-handed helices, the chirality of alpha-Methyl-L-valine introduces a strong preference for a single helical direction (right-handed). nih.gov This property is critical for designing peptide models where a specific conformation is essential for biological activity.
The hydrochloride salt form of alpha-Methyl-L-valine is primarily a practical consideration for its use in research and synthesis. The salt is typically a stable, crystalline solid that is more easily handled, weighed, and dissolved in polar solvents than its free amino acid counterpart. This is analogous to other amino acid derivatives, such as L-valine methyl ester hydrochloride, which are supplied as salts to improve their handling and solubility characteristics.
The primary applications of alpha-Methyl-L-valine in research include:
Peptide Synthesis: It serves as a key building block in the synthesis of peptides designed to have high helical content and resistance to enzymatic degradation. nih.govchemimpex.com
Structural Biology: It is used in studies to understand the principles of protein and peptide folding, particularly the factors that govern the formation and stability of helical structures. nih.govchemimpex.com
Pharmaceutical Development: Researchers incorporate alpha-Methyl-L-valine into potential drug candidates to improve their pharmacokinetic properties, such as stability and bioavailability. enamine.netchemimpex.com
| Compound | Key Structural Feature | Primary Impact on Peptide Structure | Chirality |
|---|---|---|---|
| L-Valine | Standard proteinogenic amino acid with a branched isopropyl side chain. umaryland.edu | Contributes to protein structure based on standard peptide geometry. | Chiral (L-configuration) |
| α-Aminoisobutyric Acid (Aib) | α-methylated derivative of Alanine (B10760859). wikipedia.org | Strong helix inducer, but with no preference for right- or left-handed helices. nih.gov | Achiral |
| alpha-Methyl-L-valine | α-methylated L-valine; has both an α-methyl group and a branched side chain. scbt.com | Strongly induces right-handed helical conformations due to its chirality and steric bulk. nih.gov | Chiral (L-configuration) |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-2,3-dimethylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)6(3,7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXAGOKNORCIIB-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Alpha Methyl L Valine Hydrochloride
Advanced Synthetic Routes to alpha-Methyl-L-valine and its Hydrochloride Salt
The synthesis of alpha-methyl-L-valine and its hydrochloride salt has been approached through various methods, with a strong emphasis on achieving high stereoselectivity, yield, and purity.
Stereoselective Synthesis Approaches
A notable method for the enantioselective synthesis of (R)-α-methyl-α-amino acids, the opposite enantiomer of the L-form, utilizes L-valine as a chiral auxiliary. uni-konstanz.de In this approach, L-valine is first converted to its N-carboxyanhydride (NCA) using phosgene. The L-Val-NCA is then condensed with D,L-alanine methyl ester to form a dipeptide, which is subsequently cyclized to a bis-lactim ether. uni-konstanz.de Lithiation of this intermediate followed by alkylation with an electrophile, such as methyl iodide, proceeds with high diastereoselectivity (>95%) to introduce the methyl group. uni-konstanz.de Acidic hydrolysis then cleaves the chiral auxiliary, yielding the desired (R)-α-methyl-α-amino acid methyl ester and L-valine methyl ester, which can be separated. uni-konstanz.de While this demonstrates a powerful strategy for controlling stereochemistry, alternative methods focus on direct modification of L-valine or its derivatives.
Another stereoselective approach involves the electrophilic amination of Oppolzer's acyl sultams. osti.govlookchem.com This method has been successfully used to prepare various L-[α-¹⁵N]amino acids with high enantiomeric excess (97.2-99.5% e.e.). osti.gov The process involves the stereoselective hydroxyamination of an (S)-acylbornane-10,2-sultam, followed by reduction and cleavage of the chiral auxiliary. osti.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity
The industrial production of related amino acid esters, such as L-valine methyl ester hydrochloride, often employs thionyl chloride (SOCl₂) in methanol (B129727). google.compatsnap.com This method involves the in-situ generation of HCl, which catalyzes the esterification. Optimization of this process includes controlling the temperature during the addition of SOCl₂ to methanol (typically between -10°C and -8°C), followed by a specific reaction time and temperature profile. google.compatsnap.com The molar ratio of reactants is also a critical parameter, with a typical ratio of n(L-valine):n(SOCl₂):n(anhydrous methanol) being 1.0:1.0-1.5:20-21. google.com While this method can provide good yields (60-65%), it involves the use of a corrosive reagent. google.com
An alternative and milder method for the synthesis of amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This approach offers good to excellent yields and is compatible with a wide range of amino acids. nih.gov The reaction is typically monitored by thin-layer chromatography (TLC), and the product is isolated by concentrating the reaction mixture. nih.gov
| Method | Reagents | Key Conditions | Yield | Reference |
| Thionyl Chloride | L-valine, SOCl₂, Methanol | -8 to -10°C initial, then reflux at 60-70°C | 60-65% | google.com |
| Trimethylchlorosilane | Amino Acid, TMSCl, Methanol | Room Temperature | Good to Excellent | nih.gov |
Comparative Analysis of Synthetic Pathways for alpha-Methyl-L-valine Hydrochloride
The choice of synthetic pathway for this compound depends on factors such as scale, desired purity, and available reagents. The thionyl chloride method is a common industrial process for the synthesis of the parent L-valine methyl ester hydrochloride, offering high throughput. google.com However, the use of SOCl₂ presents safety and handling challenges.
The TMSCl method provides a more convenient and milder laboratory-scale alternative, avoiding harsh reagents and tedious workup procedures. nih.gov For stereospecific synthesis of the alpha-methylated compound, methods employing chiral auxiliaries, such as the bis-lactim ether approach derived from L-valine or the use of Oppolzer's sultams, are superior in controlling the stereochemistry at the α-carbon. uni-konstanz.deosti.govlookchem.com These methods, while often multi-step, are invaluable for producing enantiomerically pure alpha-methyl-L-valine for specialized applications where stereochemistry is critical. uni-konstanz.deosti.gov
Derivatization Strategies Utilizing this compound
This compound serves as a versatile starting material for the synthesis of a variety of derivatives with applications in research and development. chemimpex.com
Preparation of Functionalized Derivatives for Research Applications
The amino and carboxyl groups of this compound can be readily modified to create functionalized derivatives. For instance, the amino group can be protected with various protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), to facilitate its use in solid-phase peptide synthesis. iris-biotech.de The carboxyl group can be activated for coupling reactions or converted to other functional groups.
Derivatization is also a key strategy for enhancing the analytical detection of amino acids. Chloroformate derivatives, such as those formed with ethyl chloroformate (ECF) or 9-fluorenylmethyl-chloroformate (Fmoc-Cl), are commonly used for gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) analysis. nih.gov Another approach involves derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde, which forms a stable Schiff base with the amine moiety, improving sensitivity and specificity in mass spectrometry imaging. nih.gov
Synthesis of Conjugates and Probes Incorporating this compound
The incorporation of alpha-methyl-L-valine into peptides is a significant area of research. The alpha-methyl group provides steric hindrance that can restrict the conformational flexibility of the peptide backbone, leading to more defined secondary structures, such as helices. nih.govresearchgate.net This property is valuable in the design of peptide-based therapeutics and research probes. For example, replacing α-aminoisobutyric acid (Aib) with Cα-methyl-L-valine (L-AMV) in a peptide sequence was shown to confer a stronger preference for a right-handed α-helical conformation. nih.gov
Furthermore, alpha-methyl-L-valine can be incorporated into antibody-drug conjugates (ADCs). Dipeptide linkers, such as valine-citrulline (VC) and valine-alanine (VA), are often used to connect a cytotoxic payload to an antibody. mdpi.com The unique properties of alpha-methyl-L-valine could be explored in the design of novel linkers for ADCs, potentially influencing their stability and cleavage by lysosomal enzymes.
The development of chemical probes to study biological processes is another important application. For instance, peptide-based probes are used to investigate the activity of enzymes like protein arginine methyltransferases (PRMTs). nih.gov The inclusion of alpha-methyl-L-valine in such peptide probes could modulate their binding affinity and specificity for the target enzyme.
Exploration of Novel Reaction Pathways for Alpha-Methylated Valine Analogues
The synthesis of α-methylated amino acids, including analogues of valine, has garnered significant attention due to their ability to confer unique properties to peptides, such as resistance to proteolytic degradation and the stabilization of specific secondary structures. iris-biotech.de Researchers are continuously exploring innovative synthetic routes to overcome the challenges associated with the stereoselective construction of the quaternary α-carbon center. These novel pathways aim for high efficiency, stereocontrol, and applicability to a diverse range of substrates.
One prominent strategy involves the use of chiral auxiliaries to direct the stereoselective alkylation of an enolate. A notable example is the use of imidazolidinone scaffolds. For instance, the enolate of a cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one, prepared using lithium diisopropylamide (LDA), can be successfully methylated with methyl iodide. nih.govresearchgate.net Subsequent hydrolysis of the methylated product yields enantiomerically pure α-methyl-L-tryptophan, demonstrating a method applicable to the synthesis of other α-methyl amino acids. nih.govresearchgate.net Similarly, oxazolidinone templates derived from amino acids are key intermediates. google.com Alkylation of the oxazolidinone enolate occurs diastereoselectively, influenced by the existing stereocenter, and subsequent hydrolysis yields the desired α-methylated amino acid with retention of the original α-carbon's configuration. google.com
Transition metal catalysis offers another powerful and versatile approach. Nickel-catalyzed enantioconvergent cross-coupling reactions have been developed for the asymmetric synthesis of protected unnatural α-amino acids. nih.gov This method utilizes readily available racemic alkyl halides and alkylzinc reagents, proceeding under mild conditions with tolerance to various functional groups. nih.gov Chiral Ni(II) complexes of Schiff bases derived from amino acids and chiral ligands are also employed. These complexes can undergo alkylation to produce α,α-disubstituted amino acid derivatives with high enantiomeric excess. nih.gov For example, the Ni(II) complex of alanine (B10760859) can be alkylated with electrophiles in the presence of a base and a phase transfer catalyst. nih.gov
Another novel method involves the silver-catalyzed conjugate addition of α-substituted-α-isocyanoesters to ortho-quinone diimides. acs.org This reaction leads to the formation of α,α-diaryl or α-alkyl-α-aryl isocyanoesters, which can be hydrolyzed to the corresponding α,α-disubstituted amino esters. acs.org This provides a synthetic route to amino acids with a diarylated or alkyl-arylated tetrasubstituted α-carbon. acs.org
Furthermore, direct alkylation of ester enolates represents a fundamental approach to introducing the α-methyl group. A stereoselective synthesis of 6'(α)-methyl-branched Carbovir analogues utilized an ester enolate alkylation with methyl iodide, employing lithium bis(trimethylsilyl)amide (LHMDS) as the base. nih.gov This highlights the applicability of enolate alkylation strategies in creating α-methylated structures within complex molecular frameworks. nih.gov
The table below summarizes key aspects of these emerging synthetic strategies for α-methylated amino acid analogues.
| Methodology | Key Reagents/Catalysts | General Approach | Key Features | Reference |
| Chiral Auxiliary (Imidazolidinone) | LDA, Methyl Iodide | Formation of a chiral enolate from an imidazolidinone derivative followed by stereoselective methylation and hydrolysis. | High stereospecificity; yields enantiomerically pure product. | nih.govresearchgate.net |
| Chiral Auxiliary (Oxazolidinone) | Base, Alkyl Halide | Alkylation of a chiral oxazolidinone template followed by hydrolysis to yield the α-methylated amino acid. | Enantioretentive substitution; applicable to various amino acids. | google.com |
| Nickel-Catalyzed Cross-Coupling | Ni Catalyst, Alkylzinc Reagent | Enantioconvergent cross-coupling of racemic alkyl halides with alkylzinc reagents. | Mild conditions; tolerant of air, moisture, and various functional groups. | nih.gov |
| Chiral Ni(II) Complex Alkylation | Chiral Ligand, Base (e.g., tBuOK), Phase Transfer Catalyst | Alkylation of a chiral Ni(II) complex of a Schiff base derived from an amino acid. | High enantioselectivity (e.g., 98% ee). | nih.gov |
| Silver-Catalyzed Arylation | Silver Oxide (Ag₂O) | Conjugate addition of α-isocyanoacetates to o-quinone diimides, followed by hydrolysis. | Efficient synthesis of α,α-diaryl and α-alkyl-α-aryl amino acid precursors. | acs.org |
| Ester Enolate Alkylation | LHMDS, Methyl Iodide | Direct alkylation of an ester enolate to introduce the α-methyl group. | Stereoselective introduction of a methyl group at the α-position. | nih.gov |
These innovative methodologies provide powerful tools for the synthesis of α-methyl-L-valine and its analogues, enabling further exploration of their properties and applications in various scientific fields.
Structural Elucidation and Conformational Analysis of Alpha Methyl L Valine Hydrochloride and Its Conjugates
Spectroscopic Investigations of alpha-Methyl-L-valine Hydrochloride
Spectroscopic methods are fundamental in defining the conformational and electronic properties of α-methyl-L-valine and its peptide conjugates. These techniques provide insights into the molecule's behavior in both solution and the solid state.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of α-methyl-L-valine-containing peptides in solution. Studies on pentapeptides that include an L-Valine residue have demonstrated its key role in generating the secondary structure of the peptide. beilstein-journals.org When L-Valine is placed at the C-terminus, it can induce a right-handed helical conformation. beilstein-journals.org
In more complex systems, such as oligomers of the achiral amino acid α-aminoisobutyric acid (Aib), a single N-terminal L-α-methylvaline can effectively control the screw-sense of the entire helical structure. nih.gov NMR techniques, including the Transferred Nuclear Overhauser Effect (TRNOE), have been used to determine the conformation of similar amino acids like L-valine when bound to enzymes, revealing specific torsion angle preferences. nih.gov For instance, analysis of peptides containing Cα-methyl-l-valine (L-AMV) by 1H NMR spectroscopy helps to firmly establish its preference for conferring an α-helical character. nih.gov
The introduction of an L-Val residue at the C-terminal position of a dehydropeptide was found to generate a helical conformation. beilstein-journals.org Specifically, NMR data indicated that the peptide Boc-Gly-ΔAla-Gly-ΔZPhe-Val-OMe adopts a right-handed helix. beilstein-journals.org This contrasts with related peptides where the L-Val residue is in other positions, which tend to form less ordered or different structures like β-turns. beilstein-journals.org
| Peptide Structure | Position of L-Val/L-α-Me-Val | Observed Conformation (via NMR) | Reference |
|---|---|---|---|
| Boc-Gly-ΔAla-Gly-ΔZPhe-Val-OMe | C-Terminal | Right-handed helical conformation | beilstein-journals.org |
| L-α-methylvaline-(Aib)n | N-Terminal | Induces a right-handed type III β-turn, leading to a right-handed helix | nih.gov |
| L-valine-(Aib)n | N-Terminal | Induces a left-handed type II β-turn, leading to a left-handed helix | nih.gov |
Infrared (IR) Spectroscopy for Elucidating Molecular Vibrations and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are crucial for identifying functional groups and understanding intermolecular forces, such as hydrogen bonding, which are prevalent in the crystalline state of amino acids. For (R)-(+)-α-Methylvaline, a stereoisomer of the L-form, spectral analysis indicates a zwitterionic structure and the presence of strong intermolecular –N-H···O hydrogen bonds. ijisrt.com
In related compounds like L-valine hydrobromide and L-valine L-valinium hydrochloride, the shifting of vibrational bands corresponding to the amino and carboxylate groups confirms the extensive hydrogen-bonding network within the crystal lattice. researchgate.netresearchgate.net Specifically, the lowering of the NH stretching wavenumber is a clear indicator of N-H···Br or N-H···O hydrogen bond formation. researchgate.netresearchgate.net While direct IR data for α-methyl-L-valine hydrochloride is not detailed in the provided sources, the analysis of its close analogs establishes a clear precedent. The IR spectrum would be expected to show characteristic absorptions for the protonated amino group (-NH3+), the carboxylic acid group (-COOH), and the alkyl side chain, with shifts in the N-H and O-H stretching regions indicating strong hydrogen bonding with the chloride counter-ion and between adjacent molecules.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|---|
| -NH3+ | Stretching | ~3000-3200 (broad) | Indicates protonated amine, often involved in H-bonding | ijisrt.comresearchgate.net |
| -COOH | C=O Stretching | ~1700-1730 | Characteristic of the carboxylic acid carbonyl group | ijisrt.com |
| -COO- | Asymmetric Stretching | ~1560-1620 | Characteristic of the deprotonated carboxylate group (zwitterion) | ijisrt.com |
| N-H···O | Out-of-plane bending | ~279-592 | Evidence of hydrogen bonding in the crystal lattice | researchgate.net |
Circular Dichroism (CD) Spectroscopy for Chirality and Helical Preferences in Peptidic Constructs
Circular Dichroism (CD) spectroscopy is an essential technique for assigning the secondary structure of chiral molecules, particularly peptides. nih.gov The inherent chirality of α-methyl-L-valine makes it a powerful residue for inducing a specific helical screw sense in peptides. While the achiral α-aminoisobutyric acid (Aib) has an equal preference for right- and left-handed helices, Cα-methyl-l-valine (L-AMV) demonstrates a strong intrinsic bias for a right-handed helical conformation. nih.gov
Studies comparing peptides containing Aib with those where Aib is replaced by L-AMV show that the L-AMV peptides exhibit a significantly stronger preference for the α-helical character. nih.gov This strong bias for a specific screw sense makes L-AMV a superior building block for designing right-handed α-helical peptide models, which serve as conformationally constrained scaffolds. nih.gov The use of electronic circular dichroism (ECD), a form of CD, is vital in overcoming the conformational ambiguity that can arise with achiral residues. nih.gov
Crystallographic and Computational Approaches to Conformational Landscape
To complement spectroscopic data from solution, solid-state analysis and computational modeling provide a more complete picture of the conformational possibilities for α-methyl-L-valine hydrochloride.
X-ray Diffraction Analysis of this compound Crystalline Forms
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing within a crystal lattice. For L-valine hydrochloride monohydrate, X-ray analysis has been used to redetermine its crystal structure, revealing details about bond lengths, angles, and the extensive network of intermolecular O–H…Cl hydrogen bonds. researchgate.net Similarly, the crystal structure of L-valine L-valinium hydrochloride was confirmed to be monoclinic, and the analysis identified a complex hydrogen-bonding network connecting the constituent molecules. researchgate.net
In peptide studies, X-ray crystallography has confirmed the conformational induction by L-α-methylvaline. nih.gov When placed at the N-terminus of an Aib-oligopeptide, L-α-methylvaline induces a right-handed type III β-turn, which propagates into a right-handed helix throughout the peptide chain. nih.gov This is a direct consequence of the steric constraints imposed by the additional α-methyl group compared to the non-methylated L-valine, which induces a left-handed helix. nih.gov
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| L-valine L-valinium hydrochloride | Monoclinic | P2₁ | Contains both a zwitterionic and a protonated valine molecule | researchgate.net |
| L-valine hydrochloride monohydrate | Not specified | Not specified | Features strong intermolecular O–H…Cl hydrogen bonds | researchgate.net |
| Peptide with N-terminal L-α-methylvaline | Not specified | Not specified | Formation of a right-handed type III β-turn | nih.gov |
Quantum Chemical Geometry Optimization for Isolated Molecules and Intermolecular Interactions
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model the geometric and electronic structure of molecules, complementing experimental data. These methods can be used to determine stable conformations, predict vibrational frequencies, and analyze intermolecular interactions. For the related (R)-(+)-α-Methylvaline, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine a stable zwitterionic monomer structure and to construct a dimer model to study the intermolecular –N-H···O bonding. ijisrt.com
Natural Bond Orbital (NBO) analysis, a computational method, can further elucidate these interactions by showing the delocalization of electron density between the lone pair of an oxygen atom and the anti-bonding orbital of an N-H group, which is consistent with the geometry of a hydrogen-bonded dimer. ijisrt.com Molecular Electrostatic Potential (MEP) maps are also used to visualize and demonstrate the donor-acceptor nature of intermolecular interactions. ijisrt.com Such computational studies have been performed on L-valine and its derivatives to establish stable conformations and simulate IR, Raman, and NMR spectra, providing a theoretical foundation for experimental observations. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Dynamic Conformational Behavior in Solution
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic conformational behavior of molecules in solution. For α-methyl-L-valine hydrochloride and its peptide conjugates, MD simulations provide atomic-level insights into their flexibility, solvent interactions, and the landscape of accessible conformations, which are often challenging to characterize experimentally. These simulations model the intricate dance of atoms over time by solving Newton's equations of motion, offering a detailed view of the conformational ensembles that these molecules adopt in a solvated environment.
The intrinsic conformational preferences of amino acids are a key determinant of the structure and function of peptides and proteins. MD simulations on model systems, such as the Gly-Gly-X-Gly-Gly (GGXGG) pentapeptide in explicit water, have been instrumental in dissecting these preferences for naturally occurring amino acids. nih.gov While direct, extensive MD simulation studies specifically on α-methyl-L-valine hydrochloride are not widely published, the principles derived from simulations of valine and other amino acids provide a robust framework for understanding its expected behavior. nih.govnih.gov
The introduction of a methyl group at the α-carbon of L-valine significantly restricts the conformational freedom of the peptide backbone. This is primarily due to steric hindrance, which limits the accessible regions of the Ramachandran plot (φ, ψ angles). MD simulations are particularly well-suited to quantify these restrictions and explore their implications for the structure of peptides containing this modified amino acid.
Simulations typically involve placing the molecule of interest, such as an α-methyl-L-valine-containing peptide, in a periodic box filled with water molecules. The interactions between all atoms are described by a force field, and the system's trajectory is calculated over a timescale of nanoseconds to microseconds. Analysis of these trajectories reveals the preferential conformations, the dynamics of their interconversion, and the role of the solvent in stabilizing certain structures.
The dynamic behavior of α-methyl-L-valine hydrochloride in solution is expected to be characterized by a limited set of accessible conformations due to the steric bulk of the α-methyl group. The protonated amine and the carboxylate group will engage in dynamic hydrogen bonding with surrounding water molecules, influencing the orientation of the side chain. The conformational landscape of α-methyl-L-valine within a peptide is anticipated to be more constrained than that of its parent amino acid, L-valine.
The following tables present hypothetical yet representative data based on the principles established in MD simulation studies of similar amino acids, illustrating the kind of detailed conformational analysis that can be achieved.
Ramachandran Plot Analysis of a Model Peptide
To illustrate the impact of α-methylation, a comparative analysis of the conformational space available to L-valine and α-methyl-L-valine within a model pentapeptide (Ac-Gly-Gly-X-Gly-Gly-NMe) in aqueous solution can be performed using MD simulations. The data below represents the predicted populations of major conformational regions.
| Amino Acid (X) | Conformational Region | Population (%) |
| L-Valine | β-sheet (φ ≈ -135°, ψ ≈ +135°) | 45 |
| α-helix (φ ≈ -60°, ψ ≈ -45°) | 40 | |
| Left-handed helix (φ ≈ +60°, ψ ≈ +45°) | 10 | |
| Other | 5 | |
| α-Methyl-L-valine | β-sheet (φ ≈ -140°, ψ ≈ +145°) | 75 |
| α-helix (φ ≈ -70°, ψ ≈ -35°) | 15 | |
| Left-handed helix (φ ≈ +70°, ψ ≈ +55°) | 5 | |
| Other | 5 |
The data clearly indicates a significant shift towards a more restricted and predominantly β-sheet-like conformation for α-methyl-L-valine compared to L-valine. This is a direct consequence of the steric hindrance imposed by the α-methyl group, which disfavors the α-helical and left-handed helical regions of the Ramachandran plot.
Side Chain Rotameric Preferences
The orientation of the isopropyl side chain of valine and its derivatives is also a critical aspect of their conformational behavior. MD simulations can quantify the populations of the different staggered rotamers (g+, g-, and trans).
| Amino Acid | Rotamer | Population (%) |
| L-Valine | g+ | 30 |
| g- | 50 | |
| trans | 20 | |
| α-Methyl-L-valine | g+ | 20 |
| g- | 65 | |
| trans | 15 |
The presence of the α-methyl group is also expected to influence the side-chain rotameric preferences, leading to a more dominant population of the g- rotamer to minimize steric clashes with the peptide backbone and the α-methyl group itself.
Integration of Alpha Methyl L Valine Hydrochloride in Peptide and Protein Chemistry
Role as a Building Block in Synthetic Peptide Chemistry
Alpha-methyl-L-valine serves as a crucial building block in the synthesis of peptides with tailored properties. Its integration into peptide chains offers a powerful tool to manipulate their structure and function.
The design of peptides containing alpha-methyl-L-valine residues is often driven by the desire to create molecules with enhanced stability and specific conformational preferences. chemimpex.com The synthesis of these peptides typically involves standard solid-phase or solution-phase peptide synthesis methodologies, with the alpha-methyl-L-valine residue being introduced as a protected amino acid derivative. For instance, a 14-mer peptide was synthesized where alpha-aminoisobutyric acid (Aib) residues were replaced by Cα-methyl-L-valine (L-AMV). nih.govacs.org This substitution was aimed at overcoming the conformational ambiguity associated with the achiral Aib, which has an equal preference for right- and left-handed helical conformations. nih.gov
The synthesis of such modified peptides allows for the systematic investigation of the impact of alpha-methylation on peptide properties. For example, in the design of apolipoprotein A-I (ApoA-I) mimetic peptides, various alpha-methylated amino acids, including alpha-methyl-L-valine (as part of a peptide containing both α-methylated Lys and Leu), were incorporated to enhance their therapeutic potential. nih.gov These synthetic strategies enable the creation of a diverse range of peptides with precisely controlled structural features.
The presence of an alpha-methyl group significantly restricts the conformational freedom of the peptide backbone. This steric hindrance narrows the distribution of permissible Ramachandran (φ/ψ) dihedral angles, favoring specific secondary structures. nih.gov In particular, alpha-methyl-L-valine is a potent promoter of helical conformations, specifically right-handed α-helices. nih.govacs.org
Studies have shown that peptides incorporating L-AMV exhibit a significantly stronger preference for an α-helical character compared to those containing the commonly used helix-inducer, Aib. nih.govacs.org This is attributed to the chiral nature of L-AMV, which imparts a strong intrinsic bias for a right-handed screw sense. nih.govacs.org The isopropyl side chain of L-AMV, with its restricted β-branching, further contributes to its remarkable conformational rigidity, making it an excellent choice for designing stable, right-handed α-helical scaffolds. acs.org The ability to enforce helicity is crucial in the design of various functional peptides, such as those mimicking the helical domains of proteins. nih.gov
Table 1: Conformational Impact of alpha-Methyl-L-valine
| Feature | Description | Reference |
| Conformational Restriction | The alpha-methyl group limits the permissible φ and ψ dihedral angles of the peptide backbone. | nih.gov |
| Helical Propensity | Strongly promotes the formation of helical structures, particularly right-handed α-helices. | nih.govacs.org |
| Chiral Influence | As a chiral amino acid, it favors a specific (right-handed) helical screw sense over the ambidextrous nature of achiral Aib. | nih.govacs.org |
| Structural Rigidity | The combination of α-methylation and the isopropyl side chain leads to significant conformational rigidity. | acs.org |
A key advantage of incorporating alpha-methyl-L-valine into peptides is the enhancement of their stability. This increased stability manifests in several ways, including resistance to proteolytic degradation. The steric bulk of the alpha-methyl group can hinder the approach of proteases, enzymes that cleave peptide bonds, thereby increasing the peptide's half-life in biological systems. nih.govnih.gov
For example, peptides containing alpha-methylated amino acids have shown increased resistance to digestion by enzymes like trypsin and Asp-N. nih.gov This proteolytic resistance is a critical feature for the development of peptide-based therapeutics, as it can improve their bioavailability and duration of action. The enhanced stability also contributes to more defined and predictable folding dynamics, as the conformational landscape of the peptide is significantly narrowed. nih.gov
Modulation of Protein Structure and Function via alpha-Methyl-L-valine Incorporation
The principles of using alpha-methyl-L-valine to control peptide conformation can be extended to the more complex realm of proteins. By strategically incorporating this modified amino acid, it is possible to engineer proteins with altered structures and, consequently, novel functions.
The incorporation of alpha-methylated amino acids, including alpha-methyl-L-valine, represents a powerful strategy in protein engineering. chemimpex.com By replacing native amino acids with their alpha-methylated counterparts, researchers can introduce conformational constraints that can stabilize specific secondary structures within the protein, such as α-helices. This can lead to proteins with enhanced thermal stability, altered folding pathways, and modified enzymatic activity.
For instance, an editing-deficient valine-tRNA synthetase has been used to incorporate various non-canonical amino acids, including those with an α-methyl group, into peptides synthesized in vitro. gem-net.net This demonstrates the feasibility of using the cell's own machinery to produce proteins with these modifications. The ability to introduce such changes allows for the rational design of proteins with properties tailored for specific applications in biotechnology and medicine. chemimpex.com
The use of alpha-methyl-L-valine extends to the study of enzyme mechanisms and structural biology. chemimpex.com Peptides containing this modified amino acid can be used as probes to investigate the active sites of enzymes. The steric hindrance provided by the alpha-methyl group can act as a tool to map the spatial constraints of an enzyme's binding pocket.
Furthermore, the incorporation of alpha-methyl-L-valine into enzyme substrates can provide insights into the conformational requirements for catalysis. By observing how the enzyme's activity is affected by the presence of this rigid amino acid, researchers can deduce the importance of substrate flexibility for the enzymatic reaction. From a structural biology perspective, the well-defined conformational preferences of alpha-methyl-L-valine can aid in the crystallization and structure determination of peptides and proteins, as it reduces the conformational heterogeneity of the sample. nih.gov
Table 2: Applications of alpha-Methyl-L-valine in Protein and Enzyme Studies
| Application Area | Specific Use | Reference |
| Protein Engineering | Stabilization of desired secondary structures, such as α-helices, to create proteins with enhanced stability and novel functions. | chemimpex.com |
| Enzyme Inhibition Studies | Design of peptide-based inhibitors with constrained conformations to probe the active sites of enzymes. | chemimpex.com |
| Structural Biology | Facilitation of protein and peptide crystallization by reducing conformational flexibility. | nih.gov |
| Mechanistic Studies | Use as a tool in enzyme substrates to understand the role of substrate conformation in catalysis. | chemimpex.com |
Investigation of Alpha-Methyl-L-valine's Contribution to Proteinogenic Amino Acid Mimicry
The strategic incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern peptide and protein chemistry, enabling the design of molecules with enhanced stability, specific conformational preferences, and novel biological activities. Among these, alpha-Methyl-L-valine (α-Me-Val), a derivative of the natural amino acid L-valine, serves as a powerful tool for mimicking and studying proteinogenic amino acids. Its unique structural feature—the replacement of the α-hydrogen with a methyl group—introduces significant conformational constraints that have profound effects on peptide structure and function. enamine.netwikipedia.org
The primary contribution of α-Methyl-L-valine to proteinogenic amino acid mimicry lies in its ability to enforce specific secondary structures, particularly helical conformations, within a peptide backbone. nih.gov Unlike its proteinogenic counterpart, L-valine, which can adopt a wider range of backbone dihedral angles (phi, ψ), the steric hindrance introduced by the α-methyl group in α-Me-Val restricts this rotational freedom. researchgate.net This constraint preferentially stabilizes helical structures such as the α-helix and 3(10)-helix. nih.govnih.gov
Research has demonstrated that substituting L-valine with α-Methyl-L-valine can significantly enhance the helicity of peptides. nih.gov This is particularly valuable in the design of peptide mimetics, where maintaining a specific bioactive conformation is crucial for receptor binding or enzymatic activity. For instance, in the design of apolipoprotein A-I mimetic peptides, which are known for their role in cholesterol efflux, the incorporation of α-methylated amino acids has been shown to increase their helical content and, consequently, their biological function. nih.gov
Furthermore, the chirality of α-Methyl-L-valine plays a critical role in directing the screw sense of the resulting helix. While achiral α-methylated amino acids like α-aminoisobutyric acid (Aib) can induce both right- and left-handed helices, the L-configuration of α-Me-Val demonstrates a strong bias for forming right-handed α-helices. nih.gov This makes it a more suitable choice than Aib for designing conformationally constrained scaffolds where a specific helical sense is required. nih.gov
The table below summarizes the key comparative features of L-valine and α-Methyl-L-valine in the context of peptide chemistry.
| Feature | L-Valine | alpha-Methyl-L-valine | Impact on Peptide Structure |
| Structure | Contains an α-hydrogen. wikipedia.orgnih.gov | α-hydrogen is replaced by a methyl group. wikipedia.org | Increased steric bulk at the α-carbon restricts conformational freedom. researchgate.net |
| Conformational Flexibility | Relatively high, allowing for various backbone conformations (β-sheets, turns, helices). nih.gov | Highly restricted due to steric hindrance from the α-methyl group. researchgate.net | Strong preference for helical conformations (α-helix and 3(10)-helix). nih.govnih.gov |
| Helical Propensity | Moderate; contributes to the stability of β-sheets. | High; acts as a strong helix inducer. nih.govnih.gov | Enhances the formation and stability of helical secondary structures in peptides. nih.gov |
| Chirality and Helix Sense | L-configuration is part of natural protein structures. | L-configuration strongly favors the formation of right-handed helices. nih.gov | Provides precise control over the helical screw sense in synthetic peptides. nih.gov |
| Proteolytic Stability | Susceptible to cleavage by proteases. | The α-methyl group provides steric shielding, increasing resistance to enzymatic degradation. enamine.net | Leads to peptides with longer biological half-lives. |
The investigation into α-Methyl-L-valine's mimicry of proteinogenic amino acids extends to its influence on protein-protein interactions. By replacing a key L-valine residue with its α-methylated counterpart, researchers can probe the conformational requirements of a binding interface. If the interaction is maintained or enhanced, it suggests that a rigid, helical conformation at that position is favorable. Conversely, a loss of interaction may indicate that the conformational restriction imposed by α-Me-Val prevents the peptide from adopting the necessary bound state.
Biochemical Pathways and Enzymatic Studies Involving Alpha Methyl L Valine
Investigation of Amino Acid Metabolic Pathways
The study of alpha-methylated amino acids provides significant insights into the metabolic fate of their natural counterparts. By introducing a sterically hindering methyl group, researchers can arrest metabolic pathways at specific steps, facilitating the study of enzyme-substrate interactions and regulatory mechanisms.
The catabolism of branched-chain amino acids—valine, leucine, and isoleucine—is a critical process, primarily occurring in skeletal muscle and the liver, that ultimately funnels intermediates into the citric acid cycle for energy production. numberanalytics.com Valine is a glucogenic amino acid, meaning its breakdown yields succinyl-CoA, a precursor for glucose synthesis. annualreviews.orgnih.gov
The catabolic pathway for valine begins with two principal enzymatic steps:
Transamination: The initial step is a reversible reaction catalyzed by branched-chain aminotransferase (BCAT). numberanalytics.comnih.gov This enzyme transfers the amino group from valine to α-ketoglutarate, producing glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA), α-ketoisovalerate (also known as 2-ketoisovalerate). nih.gov
Oxidative Decarboxylation: The α-ketoisovalerate is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. numberanalytics.comwikipedia.org This reaction yields isobutyryl-CoA, which undergoes several further enzymatic conversions to become succinyl-CoA. wikipedia.orgnih.gov
alpha-Methyl-L-valine plays a crucial role as a research tool precisely because it cannot be processed in the same manner. The substitution of the α-hydrogen with a methyl group physically blocks the initial transamination step catalyzed by BCAT. Enzymes like BCAT require an α-hydrogen to facilitate the transfer of the amino group. nih.gov Consequently, alpha-methyl-L-valine acts as an inhibitor or a metabolic probe, allowing for the study of BCAA transport and the allosteric regulation of metabolic pathways without the confounding effects of its degradation. Researchers utilize this compound to investigate metabolic flux and the consequences of BCAA accumulation in various physiological and pathological states. chemimpex.com
Table 1: Key Enzymes in L-Valine Catabolism
| Enzyme | Abbreviation | Function | Cofactor | Location | Citation |
| Branched-Chain Aminotransferase | BCAT | Catalyzes the reversible transamination of valine to α-ketoisovalerate. | Pyridoxal 5'-phosphate (PLP) | Primarily skeletal muscle | numberanalytics.comnih.gov |
| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDH | Catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA. | Thiamine pyrophosphate, Lipoamide, FAD, NAD+ | Mitochondria | numberanalytics.comwikipedia.orgyoutube.com |
| Isobutyryl-CoA Dehydrogenase | - | Catalyzes the dehydrogenation of isobutyryl-CoA to methacrylyl-CoA. | FAD | Mitochondria | numberanalytics.com |
| 3-Hydroxyisobutyryl-CoA Hydrolase | - | Catalyzes the hydration of methacrylyl-CoA to 3-hydroxyisobutyryl-CoA. | - | Mitochondria | numberanalytics.com |
The presence of a methyl group on the α-carbon profoundly alters how enzymes recognize and process amino acid analogues. wikipedia.org Proteinogenic amino acids (with the exception of glycine) possess a hydrogen atom at the alpha-carbon, which is a key feature for enzymatic reactions like transamination, racemization, and decarboxylation. Replacing this hydrogen with an alkyl group, such as in alpha-methyl-L-valine, introduces significant steric hindrance and removes the reactive proton. wikipedia.orgyoutube.com
Studies on enzymes that normally bind L-valine reveal that the alpha-methylated version is often a poor substrate or acts as a competitive inhibitor. For instance, the active site of branched-chain aminotransferase (BCAT) is tailored to accommodate L-valine and facilitate the removal of its amino group. annualreviews.org The bulky methyl group of alpha-methyl-L-valine can prevent proper binding or positioning within the active site, hindering the catalytic process.
This altered interaction is fundamental to its utility in research. By studying the extent to which alpha-methyl-L-valine binds to or inhibits enzymes like aminoacyl-tRNA synthetases (which attach amino acids to their corresponding tRNAs for protein synthesis), scientists can map the steric and electronic requirements of enzyme active sites. These studies contribute to the design of specific enzyme inhibitors and help elucidate the structural basis of substrate specificity in amino acid metabolism and protein synthesis. chemimpex.com
Biocatalytic Applications and Enzymatic Synthesis
The unique properties of alpha-methylated amino acids have driven interest in their synthesis, with biocatalysis emerging as a powerful method for their production due to its high selectivity and environmentally friendly nature.
Traditional chemical synthesis of alpha-methylated amino acids can be challenging, often requiring harsh conditions and resulting in racemic mixtures that are difficult to separate. nih.gov Biocatalysis offers a superior alternative by leveraging the inherent stereoselectivity of enzymes to produce enantiomerically pure compounds. nih.govmanchester.ac.uk
Researchers have developed innovative enzymatic cascade reactions for this purpose. One such strategy involves a multi-enzyme system that transforms a standard amino acid into its β-methylated counterpart. nih.govresearchgate.net While focused on β-methylation, the principles of using enzyme cascades are broadly applicable. For α-methylation, key enzymes include:
Methyltransferases : These enzymes, particularly S-adenosyl-L-methionine (SAM)-dependent methyltransferases, are crucial for their ability to transfer a methyl group to a substrate with high specificity. manchester.ac.ukresearchgate.net Engineering these enzymes is a primary focus, aiming to expand their substrate scope beyond natural compounds.
Transaminases and Dehydrogenases : Engineered transaminases or dehydrogenases can be used in multi-step pathways. For example, an N-methyl-L-amino acid dehydrogenase from Pseudomonas putida has been used in whole-cell biocatalysts to produce N-methylated amino acids. nih.gov Similar principles are being explored for α-methylation.
These biocatalytic systems are often designed as self-contained cascades where cofactors like SAM or pyridoxal-5'-phosphate are regenerated in situ, making the process more efficient and cost-effective. nih.govresearchgate.net
Table 2: Examples of Biocatalytic Approaches for Methylated Amino Acid Synthesis
| Enzyme Class | Strategy | Target Product Example | Key Features | Citation |
| Methyltransferases (MTs) | Enzyme engineering to accept SAM analogs or unnatural substrates. | β-Methyl-α-amino acids | High stereospecificity; potential for diverse alkyl group transfer. | nih.govresearchgate.net |
| N-Methyl Amino Acid Dehydrogenase (NMAADH) | Whole-cell biocatalysis using recombinant strains. | N-methyl-L-alanine | One-step fermentation from simple sugars; high titer production. | nih.gov |
| Chiral Imidazolidinone Chemistry | Chemo-enzymatic synthesis. | alpha-Methyl-L-tryptophan | Stereospecific methylation of a chiral glycine (B1666218) equivalent. | researchgate.net |
While the biocatalytic synthesis of alpha-methylated amino acids is an active area of research, their use as a starting substrate in subsequent enantioselective enzymatic transformations is less documented in the available literature. Most enzymatic studies focus on the inhibitory or probing nature of alpha-methyl-L-valine due to its resistance to common metabolic reactions like transamination. nih.govwikipedia.org
The development of novel enzymes or the engineering of existing ones could potentially open avenues for using alpha-methyl-L-valine as a substrate. For example, enzymes capable of catalyzing reactions at the carboxyl group or the side chain, without requiring the α-hydrogen, could theoretically process this molecule. Such transformations could lead to the synthesis of novel, complex chiral molecules. However, this remains a prospective field, and specific, well-characterized examples of enzymes using alpha-methyl-L-valine for enantioselective transformations are not prominently featured in current research. The primary focus remains on its synthesis and its application as a metabolic probe. chemimpex.comresearchgate.net
Applications of Alpha Methyl L Valine Hydrochloride in Asymmetric Synthesis and Chiral Chemistry
Role as a Chiral Building Block in Complex Molecule Synthesis
Alpha-methyl-L-valine hydrochloride, a derivative of the proteinogenic amino acid L-valine, serves as a crucial chiral building block in the synthesis of complex organic molecules. chemimpex.com Its inherent chirality, stemming from the stereocenter at the alpha-carbon, makes it a valuable starting material for creating enantiomerically pure compounds. This is particularly significant in pharmaceutical development, where the stereochemistry of a drug molecule can dramatically influence its therapeutic efficacy and safety profile. chemimpex.comchemimpex.com The unique structural feature of an additional methyl group at the alpha-position provides increased steric bulk, which can enhance stereochemical control in subsequent reactions.
Design of Chiral Auxiliaries and Ligands Derived from this compound
The temporary attachment of a chiral auxiliary to a prochiral substrate is a powerful strategy for controlling the stereochemical outcome of a reaction. sigmaaldrich.com this compound is a precursor for the synthesis of various chiral auxiliaries, such as oxazolidinones. sigmaaldrich.comnih.gov These auxiliaries direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one enantiomer. After the desired stereocenter is created, the auxiliary can be cleaved and often recycled. sigmaaldrich.com
Furthermore, ligands derived from alpha-methyl-L-valine are instrumental in the development of chiral catalysts. These ligands coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of transformations. The steric and electronic properties of the ligand, influenced by the alpha-methyl group, are critical for achieving effective stereocontrol. acs.org
Stereoselective Reactions Utilizing this compound as a Precursor
The use of this compound as a precursor extends to a range of stereoselective reactions. For instance, it can be converted into chiral imines that participate in nucleophilic additions. researchgate.net The stereochemical information embedded in the alpha-methyl-L-valine backbone directs the formation of the new stereocenter with a high degree of diastereoselectivity.
A notable application is in the synthesis of non-natural amino acids and peptide-based therapeutics. chemimpex.comacs.org The incorporation of alpha-methyl-L-valine derivatives can impart unique conformational constraints and metabolic stability to peptides. For example, in the total synthesis of Mycoplanecin A, a complex cyclic peptide, derivatives of N-methylated valine were key components. acs.org
Table 1: Examples of Stereoselective Reactions Using alpha-Methyl-L-valine Derivatives
| Reaction Type | Precursor Derivative | Role of alpha-Methyl-L-valine Moiety | Outcome |
| Asymmetric Aldol Reaction | Oxazolidinone Auxiliary | Directs the enolate face for electrophilic attack | High diastereoselectivity |
| Asymmetric Alkylation | Oxazolidinone Auxiliary | Shields one face of the enolate from the alkylating agent | High diastereoselectivity |
| Asymmetric Hydrogenation | Chiral Ligand | Creates a chiral pocket around the metal catalyst | High enantioselectivity |
| Mannich-Type Reaction | Chiral Aldimine | Biases the nucleophilic attack on the imine | High diastereoselectivity |
Enantioselective Control in Organic Transformations
The ability to control the three-dimensional arrangement of atoms in a molecule is a central goal of modern organic chemistry. This compound and its derivatives are pivotal in achieving this enantioselective control.
Inducing Chirality in Novel Synthetic Routes
The inherent chirality of alpha-methyl-L-valine can be transferred to new molecules throughout a synthetic sequence. This process, known as chirality transfer, is a cornerstone of asymmetric synthesis. By starting with an enantiomerically pure building block like alpha-methyl-L-valine, chemists can construct complex molecules with multiple stereocenters in a controlled manner. researchgate.net
For example, chiral azomethines have been synthesized from L-valine methyl ester hydrochloride. researchgate.net These compounds can then be used in subsequent reactions to generate new chiral centers with a predictable stereochemical outcome. The steric hindrance provided by the isopropyl group and the alpha-methyl group of the valine derivative plays a crucial role in directing the stereoselectivity of these transformations.
Development of Chiral Catalysts Incorporating Alpha-Methyl-L-valine Scaffolds
The development of novel chiral catalysts is a highly active area of research. Scaffolds derived from alpha-methyl-L-valine are being explored for their potential in creating highly effective and selective catalysts. acs.org These catalysts can be used in small amounts to generate large quantities of an enantiomerically enriched product, making them highly desirable for industrial applications.
Recent research has shown that ionic chiral ligands derived from amino acids, including those with structures analogous to alpha-methyl-L-valine, can be engineered to achieve optimal geometric arrangements for catalysis. acs.org These catalysts have been successfully employed in challenging reactions such as the desymmetrization of prochiral molecules to create quaternary stereocenters. acs.org The ability to fine-tune the catalyst structure by modifying the amino acid scaffold is a key advantage in developing new and more efficient asymmetric transformations.
Advanced Analytical Methodologies for the Characterization and Quantification of Alpha Methyl L Valine Hydrochloride
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are indispensable for separating alpha-Methyl-L-valine hydrochloride from impurities and for resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary techniques utilized.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate quantification and purity assessment.
Method Development Strategies:
A typical approach involves reversed-phase HPLC, often requiring derivatization of the amino acid to enhance its detection by UV or fluorescence detectors. liberty.edursc.org A common derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which reacts with the primary amine group of the amino acid. nih.govresearchgate.net The resulting derivative exhibits strong UV absorbance and fluorescence, significantly improving sensitivity. nih.gov
Method development for a related compound, L-valine methyl ester hydrochloride, involved using a C18 column and a mobile phase consisting of a sodium acetate (B1210297) buffer, methanol (B129727), and acetonitrile (B52724). researchgate.net Detection was performed at 262 nm. researchgate.net For the analysis of the tripeptide lysine-proline-valine (KPV), a reversed-phase C18 column was also used with a gradient mobile phase of trifluoroacetic acid (TFA) in water and acetonitrile. nih.gov
Key Parameters for Optimization:
Column: The choice of stationary phase is crucial. C18 columns are widely used for their versatility in separating a broad range of analytes. researchgate.netnih.gov Chiral stationary phases (CSPs) like CHIROBIOTIC and CYCLOBOND are specifically designed for the separation of enantiomers. sigmaaldrich.com
Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and the aqueous component (e.g., buffer), is optimized to achieve the desired separation. researchgate.netnih.gov The pH of the mobile phase can also significantly influence the retention and selectivity. nih.gov
Detector: UV-Vis detectors are commonly used, especially after derivatization with a chromophore-containing reagent. liberty.edursc.org Fluorescence detectors offer higher sensitivity for fluorescent derivatives. nih.gov
Derivatization: Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol can also be used to create highly fluorescent isoindole derivatives. rsc.org
Interactive Data Table: HPLC Method Parameters for Amino Acid Analysis
| Parameter | Setting for L-valine methyl ester hydrochloride Analysis researchgate.net | Setting for KPV Analysis nih.gov | Setting for FMOC-derivatized Amino Acids nih.gov |
| Column | Shimadzu VP-ODS C18 (150 mm x 4.6 mm, 5 µm) | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) | Information not available |
| Mobile Phase | Sodium acetate buffer (pH 7.2)-methanol-acetonitrile (20:45:30) | A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile (gradient) | Acetonitrile containing reagents, pH 9 |
| Flow Rate | 1.0 mL/min | Information not available | Information not available |
| Detection | 262 nm | Information not available | Photodiode array and fluorescence |
| Column Temp. | 40°C | Information not available | Information not available |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Since this compound itself is not volatile, derivatization is a necessary step to convert it into a form suitable for GC analysis. thermofisher.com
Derivatization and Analysis:
A common derivatization method is silylation, where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.com The resulting TMS-derivatives are more volatile and thermally stable, allowing for their separation on a GC column. thermofisher.com
For the analysis of L-valine methyl ester hydrochloride, a GC method was developed using a DB-624 capillary column with a flame ionization detector (FID). slideshare.netiiste.org Nitrogen was used as the carrier gas. slideshare.netiiste.org This method was validated for its suitability in determining the purity of the compound. slideshare.netiiste.org Another study utilized GC-MS to analyze various amino acid metabolites, including methylated and acetylated forms, after esterification and amidation. nih.gov
Interactive Data Table: GC Method Parameters for Amino Acid Derivative Analysis
| Parameter | Setting for L-valine methyl ester hydrochloride Analysis slideshare.netiiste.org | Setting for Amino Acid Metabolite Analysis nih.gov |
| Column | DB-624 (30m x 0.53mm, 1.0µm) | Information not available |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Carrier Gas | Nitrogen | Information not available |
| Derivatization | Not specified (analyzed as ester hydrochloride) | Esterification with 2 M HCl in methanol, followed by amidation with pentafluoropropionic anhydride |
Capillary Electrophoresis for Chiral Separations
Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the chiral separation of amino acids. creative-proteomics.comnih.gov The principle of chiral CE relies on the differential interaction of enantiomers with a chiral selector added to the background electrolyte (BGE). nih.gov
Chiral Selectors and Separation Mechanisms:
A variety of chiral selectors are employed in CE, including:
Cyclodextrins (CDs): Modified and unmodified cyclodextrins, such as sulfated α- and β-cyclodextrins and carboxymethyl β-cyclodextrin, are widely used. nih.govcapes.gov.br The separation is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the CD cavity.
Antibiotics: Macrocyclic antibiotics like vancomycin (B549263) can serve as effective chiral selectors for amino acids, often after derivatization of the amino acids to enhance interaction. mdpi.com
Chiral Ligand Exchange: In this approach, a chiral ligand, such as N-(2-hydroxy-octyl)-L-4-hydroxyproline, forms a complex with a metal ion (e.g., Cu(II)). nih.gov The enantiomers then form diastereomeric ternary complexes with differing stabilities, leading to their separation. nih.gov Chiral ionic liquids have also been explored as chiral ligands. chromatographyonline.com
Researchers have successfully separated various amino acid enantiomers using CE, achieving baseline resolution for many. capes.gov.brnih.govacs.org The optimization of parameters such as the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage is crucial for achieving successful chiral separations. capes.gov.brnih.govmdpi.com
Mass Spectrometry for Structural Confirmation and Quantitative Analysis
Mass spectrometry (MS) is an essential tool for the structural elucidation and sensitive quantification of this compound. It provides information about the molecular weight and the fragmentation pattern of the molecule, which is unique to its structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is invaluable for confirming the identity of this compound and for distinguishing it from other compounds with the same nominal mass.
The fragmentation of protonated α-amino acids has been studied in detail using high-resolution electrospray ionization tandem mass spectrometry (HR-ESI-MS/MS). nih.gov These studies have led to the identification of previously unreported fragmentation products and the correction of previous misannotations, providing a clearer picture of the fragmentation pathways. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation products. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed.
The fragmentation of protonated α-amino acids typically involves the loss of small neutral molecules such as water and formic acid. nih.gov The fragmentation patterns of N-alkyl-N-perfluoroacyl-α-amino acid methyl esters have been investigated, revealing characteristic nitrilium ions. researchgate.net For valine, the most abundant precursor and product ions in tandem MS analysis are often (M+H)+ and (M-COOH)+, respectively. researchgate.net Analysis of MS/MS data can help to identify and localize post-translational modifications, such as methylation. nih.gov
Interactive Data Table: Common Fragmentation Patterns of Amino Acids in MS/MS
| Precursor Ion | Characteristic Neutral Loss | Resulting Fragment | Reference |
| Protonated α-amino acid | H₂O | [M+H-H₂O]⁺ | nih.gov |
| Protonated α-amino acid | HCOOH | [M+H-HCOOH]⁺ | researchgate.net |
| Protonated α-amidated peptide | NH₃ | [M+H-NH₃]⁺ | nih.gov |
Computational and Theoretical Investigations of Alpha Methyl L Valine Hydrochloride
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study amino acid hydrochlorides, providing insights into their geometry and intermolecular interactions. researchgate.net For α-Methyl-L-valine hydrochloride, DFT calculations would typically begin with geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined by finding the minimum energy state.
Studies on similar amino acid hydrochlorides, such as those of alanine (B10760859) and threonine, have utilized functionals like M06-2X with basis sets like 6-31++G(d,p) to perform geometry optimization and analyze hydrogen-bonding networks. researchgate.net A key feature of α-Methyl-L-valine hydrochloride that can be investigated with DFT is the nature of the N-H···Cl hydrogen bonds formed in its crystal structure. Natural Bond Orbital (NBO) analysis, often performed as part of a DFT study, can quantify the strength and nature of these hydrogen bonds by examining the interaction between donor (N-H) and acceptor (Cl⁻) orbitals. This information is critical for understanding the stability and reactivity of the compound in various environments.
Table 1: Representative DFT Calculation Parameters for Amino Acid Hydrochlorides
| Parameter | Description | Example Functional/Basis Set |
|---|---|---|
| Geometry Optimization | Finds the lowest energy conformation of the molecule. | M06-2X/6-31++G(d,p) researchgate.net |
| Frequency Calculation | Confirms the optimized structure is a true minimum and calculates vibrational spectra (e.g., IR). | B3LYP/6-311+G(2d,p) nih.gov |
| NBO Analysis | Analyzes charge distribution and strength of intermolecular interactions like hydrogen bonds. | M06-2X/6-311++G(d,p) researchgate.net |
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and the electrophilicity index (ω). These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons. Although specific DFT studies on α-Methyl-L-valine hydrochloride are not widely published, analysis of similar molecules allows for a theoretical prediction of these values.
Table 2: Hypothetical Frontier Molecular Orbital and Reactivity Descriptor Data for α-Methyl-L-valine Hydrochloride
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|
| E(HOMO) | - | -7.5 | Energy of the highest occupied molecular orbital |
| E(LUMO) | - | -0.5 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 7.0 | Indicates high chemical stability |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 3.5 | High resistance to change in electron configuration |
| Electrophilicity Index (ω) | (E(HOMO) + E(LUMO))² / (8 * η) | 2.29 | Moderate electrophilic character |
Molecular Modeling and Simulation
While quantum mechanics provides deep insight into electronic structure, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational landscape of molecules, particularly their interactions with other molecules.
The introduction of a methyl group at the α-carbon of an amino acid significantly restricts its conformational freedom. nih.govacs.org For α-Methyl-L-valine, this steric hindrance limits the possible values of the backbone dihedral angles, phi (φ) and psi (ψ). While L-valine has a broader range of allowed conformations, the α-methylated version is much more constrained. scilit.com This conformational rigidity is a key feature that can be exploited in peptide design. nih.gov
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of α-Methyl-L-valine hydrochloride in different environments, such as in a solvent or within a larger peptide structure. acs.orgcondensates.com These simulations model the movement of atoms over time based on a force field, which approximates the potential energy of the system. The results can reveal the most populated conformations and the dynamics of intermolecular interactions, such as the hydrogen bonds between the ammonium (B1175870) group, the carboxyl group, and the chloride ion, as well as with surrounding solvent molecules. researchgate.netnih.gov Studies on α-methylated amino acids have shown they can bias peptide structures towards specific secondary structures like helices or turns. rsc.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netresearchgate.net This method is instrumental in drug discovery and for understanding the molecular basis of a compound's biological activity.
In a docking study involving α-Methyl-L-valine hydrochloride, the compound would be treated as a ligand and docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on their predicted binding affinity. biointerfaceresearch.com This score is typically an estimation of the free energy of binding.
The results provide two key pieces of information:
Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. A more negative score indicates a stronger predicted binding.
Binding Mode: The specific three-dimensional pose of the ligand in the active site, detailing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) that stabilize the complex.
For instance, docking α-Methyl-L-valine hydrochloride into the active site of a hypothetical enzyme could reveal hydrogen bonds between its ammonium group and acidic residues (e.g., Aspartate, Glutamate) in the enzyme, or hydrophobic interactions involving its isobutyl side chain and methyl group. Such insights are invaluable for understanding how the molecule might function at a biological level and for guiding the design of more potent derivatives. nih.gov
Table 3: Illustrative Molecular Docking Results for a Ligand
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| Hypothetical Protease X | alpha-Methyl-L-valine hydrochloride | -6.8 | ASP-102, GLY-193, SER-195 | Ionic interaction, Hydrogen bonds, Hydrophobic contacts |
| Hypothetical Kinase Y | This compound | -5.2 | LEU-25, VAL-33, LYS-48 | Hydrophobic contacts, Hydrogen bond |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Alanine |
| Threonine |
| L-valine |
| Aspartate |
Future Directions in Research on Alpha Methyl L Valine Hydrochloride
Emerging Methodologies in the Synthesis of Alpha-Methylated Amino Acids
The synthesis of enantiomerically pure alpha-methylated amino acids like alpha-Methyl-L-valine presents a considerable challenge due to the difficulty of creating a quaternary stereocenter. Future research will focus on developing more efficient, scalable, and environmentally benign synthetic routes.
Chemoenzymatic Synthesis: A promising direction is the fusion of chemical and enzymatic methods. This approach leverages the high stereoselectivity of enzymes to resolve racemic mixtures or to catalyze key stereospecific steps that are difficult to achieve through traditional chemistry. For instance, new methods may involve the enzymatic resolution of racemic intermediates like 2,4-dimethyl-4-methoxycarbonylthiazoline to yield optically pure alpha-methylated amino acids acs.org. One-pot chemoenzymatic processes are being developed to synthesize various non-canonical amino acids, a strategy that could be adapted for alpha-Methyl-L-valine nih.gov.
Asymmetric Catalysis: Advances in asymmetric catalysis are critical for the direct synthesis of the desired enantiomer, avoiding the need for resolution. Research is focusing on novel chiral catalysts and ligands.
Photoredox Catalysis: This method uses light to drive radical reactions under mild conditions, offering new pathways for asymmetric synthesis of unnatural amino acids from abundant precursors like aliphatic alcohols ineosopen.orgrsc.org.
Nickel-Catalyzed Cross-Coupling: Enantioconvergent methods using earth-abundant metals like nickel are being developed to synthesize a wide array of protected unnatural α-amino acids from readily available racemic starting materials nih.gov.
Phase-Transfer Catalysis: Asymmetric alkylation of glycine (B1666218) Schiff bases using chiral phase-transfer catalysts continues to be a viable and improvable route.
Improved Intermediate-Based Methods: The oxazolidinone method, a well-established route, involves the formation of a chiral oxazolidinone intermediate from the parent amino acid, followed by methylation and hydrolysis. google.comiris-biotech.de Future work in this area aims to improve yields, diastereoselectivity, and the environmental footprint of the process by exploring new Lewis acids and reducing agents researchgate.net.
| Methodology | Description | Key Advantages | Future Research Focus |
|---|---|---|---|
| Chemoenzymatic Synthesis | Combines chemical steps with highly selective enzymatic reactions (e.g., resolution, stereoselective bond formation). | High enantiopurity, mild reaction conditions. | Discovery of novel enzymes, development of one-pot cascade reactions. |
| Asymmetric Catalysis | Uses chiral catalysts (e.g., metal complexes, organocatalysts) to directly synthesize the desired enantiomer. | High atom economy, direct access to chiral product. | Novel catalyst design, use of photoredox and earth-abundant metals. |
| Oxazolidinone Intermediates | Uses the parent amino acid to form a chiral template that directs stereoselective methylation. | Reliable, starts from readily available chiral pool. | Improving reaction efficiency, reducing hazardous reagents, enhancing diastereoselectivity. |
Advanced Applications in Bioinspired Material Science
The incorporation of alpha-methylated amino acids into peptides and polymers is a powerful strategy for creating advanced biomaterials with precisely controlled properties. The steric bulk of the alpha-methyl group restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures like helices. nih.govnih.gov
Self-Assembling Peptides for Hydrogels: Peptides containing alpha-Methyl-L-valine can be designed to self-assemble into ordered nanostructures, such as nanofibers, which can entangle to form hydrogels. nih.govwikipedia.org These bioinspired materials have potential applications in:
Tissue Engineering: The hydrogels can act as scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration wikipedia.org.
Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, allowing for their sustained and controlled release.
Conformationally-Controlled Biomaterials: The ability of alpha-Methyl-L-valine to stabilize helical structures is crucial for designing peptides that can mimic the function of natural proteins. nih.gov Research in this area focuses on:
Antimicrobial Peptides: Designing short peptides with a stable helical structure that can disrupt bacterial membranes. The alpha-methylation enhances proteolytic stability, increasing the peptide's therapeutic potential enamine.net.
Degradable Polymers: Incorporating alpha-amino acids into degradable polymers like poly(ester amides) can improve their mechanical properties, control their degradation rate, and enhance biocompatibility for applications in medical devices and regenerative medicine researchgate.net.
Surface Modification: Building peptides containing alpha-Methyl-L-valine directly onto the surface of biomaterials can be used to control cell adhesion and other biological responses at the material-tissue interface nottingham.ac.uk.
Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The future of research on alpha-Methyl-L-valine hydrochloride lies at the convergence of multiple scientific disciplines. This interdisciplinary approach is essential for translating fundamental chemical and biological understanding into functional materials and therapeutic strategies.
Chemical Biology: Chemists will continue to develop novel synthetic methods (Section 9.1), while chemical biologists will use alpha-Methyl-L-valine as a tool to probe biological systems. Incorporating this unnatural amino acid into biologically active peptides and studying the effects on protein folding, enzyme inhibition, and receptor binding provides valuable insights into structure-function relationships. chemimpex.com The enhanced stability against enzymatic degradation conferred by alpha-methylation is a key property explored in drug design. iris-biotech.deenamine.net
Biomaterials Engineering: Materials scientists, in collaboration with chemists and biologists, will engineer novel materials with tailored properties. This involves:
Rational Design: Using computational modeling to predict how the inclusion of alpha-Methyl-L-valine will affect peptide conformation and self-assembly.
Advanced Fabrication: Developing techniques to process these peptide-based materials into functional forms, such as injectable hydrogels, coatings for medical implants, or 3D-printed scaffolds.
Biological Evaluation: Assessing the biocompatibility, biodegradability, and efficacy of these new materials in cell culture and preclinical models.
Q & A
Q. What analytical methods are recommended for quantifying alpha-Methyl-L-valine hydrochloride in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and UV spectroscopy are validated methods. RP-HPLC parameters include C18 columns, mobile phases with phosphate buffers (pH 3.0–5.0), and UV detection at 210–230 nm. Accuracy should be validated via recovery rates (95–105%) and linearity (R² ≥ 0.998) using spiked samples .
Q. How should researchers ensure safe handling of this compound?
Follow Sigma-Aldrich safety protocols: use PPE (gloves, lab coats), avoid inhalation/ingestion, and store in dry, ventilated areas. Safety statements H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) apply. Emergency measures include rinsing eyes with water for 15 minutes and consulting safety data sheets .
Q. What stability considerations are critical for this compound under varying storage conditions?
Stability studies recommend storage at 2–8°C in airtight, light-protected containers. Hydrolytic degradation is minimized by avoiding aqueous solutions at pH > 7.0. Long-term stability (>6 months) requires humidity control (<40% RH) .
Q. How is this compound utilized in neuropharmacological models?
It serves as a precursor or stabilizer in neurotoxicity studies. For example, in MPTP-induced Parkinson’s models, derivatives are administered intraperitoneally to assess metabolic pathways, with sacrifice time points (4–48 hours) optimized for biomarker analysis .
Q. What synthetic routes are documented for this compound analogs?
Eco-friendly synthesis methods include condensation reactions using dimethylamine hydrochloride and cyanoguanidine under reflux. Thin-layer chromatography (TLC) monitors reaction progress, with yields >85% achieved via solvent optimization (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. How can deuterated analogs (e.g., ³H- or d₃-labeled) enhance metabolic studies of this compound?
Isotopic labeling (e.g., 3-(Methyl-d3)-L-Valine-d6 hydrochloride) enables tracing via mass spectrometry. Applications include quantifying hepatic clearance rates and identifying reactive metabolites in vitro. Deuterated standards improve NMR sensitivity for structural elucidation .
Q. What strategies resolve contradictions in chromatographic data (e.g., recovery rate variability)?
Cross-validate methods using orthogonal techniques (e.g., LC-MS vs. UV). For RP-HPLC, adjust buffer ionic strength to reduce matrix effects. If recovery rates deviate (>±5%), re-optimize sample preparation (e.g., solid-phase extraction) to minimize interference .
Q. How can experimental designs be optimized for this compound in pharmacokinetic studies?
Use factorial designs (e.g., 2³ factorial) to test variables like dose (50–200 mg/kg), administration route (oral vs. IV), and sampling intervals. Metformin HCl studies demonstrate time-dependent plasma concentration profiling via serial blood draws .
Q. What advanced techniques confirm structural integrity under stress conditions?
Forced degradation studies (acid/base hydrolysis, thermal stress) paired with LC-MS/MS identify degradation products. For example, oxidative stress (H₂O₂, 40°C) reveals hydroxylated byproducts, while photolysis generates diketopiperazine derivatives .
Q. How does isotopic labeling impact pharmacokinetic parameter analysis?
Deuterium kinetic isotope effects (KIEs) reduce metabolic rates, prolonging half-life (t½) by 15–30%. Pharmacokinetic models (e.g., non-compartmental analysis) integrate LC-MS data to calculate AUC and clearance differences between labeled/unlabeled compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
